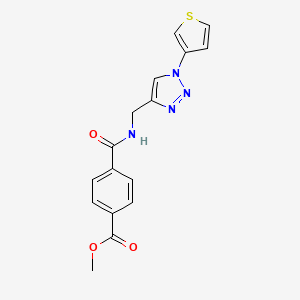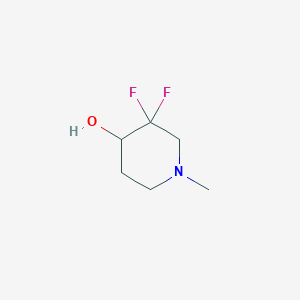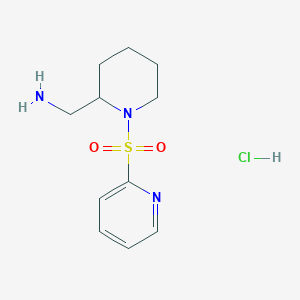![molecular formula C18H17N3O3S B2727923 N-(6-acetamidobenzo[d]thiazol-2-yl)-3-phenoxypropanamide CAS No. 361168-09-4](/img/structure/B2727923.png)
N-(6-acetamidobenzo[d]thiazol-2-yl)-3-phenoxypropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-(6-acetamidobenzo[d]thiazol-2-yl)-3-phenoxypropanamide involves C-C coupling methodology in the presence of Pd(0) using various aryl boronic pinacol ester/acids . The newly synthesized compounds were evaluated for various biological activities like antioxidant, haemolytic, antibacterial and urease inhibition .Molecular Structure Analysis
The molecular structure of this compound is characterized by a benzothiazole ring, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include C-C coupling reactions, which are facilitated by a palladium catalyst .Applications De Recherche Scientifique
Antimicrobial Applications
N-(6-acetamidobenzo[d]thiazol-2-yl)-3-phenoxypropanamide derivatives have shown significant antimicrobial properties. Studies demonstrate their efficacy against resistant bacterial strains such as Methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential in addressing global health challenges related to antimicrobial resistance. Derivatives synthesized from substituted N-(benzo[d]thiazol-2-yl)-2-chloroacetamide/bromopropanamide and further evaluated through molecular docking studies exhibited good to moderate activity against selected bacterial and fungal strains (Anuse et al., 2019).
Antiprotozoal Activity
Compounds related to this compound have been explored for their antiprotozoal activities. Synthesized cationic bisbenzofurans, although structurally distinct, reflect the broader research trend towards identifying potent antiprotozoal agents. These compounds exhibited efficacy against Trypanosoma brucei rhodesiense, Plasmodium falciparum, and Leishmania donovani, with several compounds outperforming standard treatments like pentamidine and artemisinin (Bakunova et al., 2007).
Anthelmintic Evaluation
This compound derivatives have also been evaluated for their anthelmintic activity. Novel synthesized compounds showed promising results against Pheretima posthumous, comparing favorably with standard drugs such as Albendazole and Piperazine, which indicates their potential in treating parasitic worm infections (Kumar & Sahoo, 2014).
Potential in Cancer Research
Research into the structure-function relationships of thiazolide compounds, which are related to the chemical class of this compound, has uncovered their ability to induce apoptosis in colorectal tumor cells. This suggests a potential therapeutic application in treating colon cancer, emphasizing the importance of caspase activation and expression of specific detoxification enzymes for inducing cell death (Brockmann et al., 2014).
Applications in Synthetic Chemistry
The compound and its derivatives serve as key intermediates in the synthesis of a wide range of bioactive molecules. For instance, derivatives have been used in the synthesis of molecules with antimalarial activities and as potential COVID-19 therapeutics through computational calculations and molecular docking studies (Fahim & Ismael, 2021). This highlights the versatility of this compound derivatives in medicinal chemistry and drug design.
Propriétés
IUPAC Name |
N-(6-acetamido-1,3-benzothiazol-2-yl)-3-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-12(22)19-13-7-8-15-16(11-13)25-18(20-15)21-17(23)9-10-24-14-5-3-2-4-6-14/h2-8,11H,9-10H2,1H3,(H,19,22)(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSPMOBSSDYNPMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)CCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(pyridin-3-ylmethyl)oxalamide](/img/structure/B2727845.png)
![6-Cyclopropyl-2-[1-(3-methylbutanoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2727846.png)
![N-{3-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide](/img/structure/B2727848.png)
![Methyl 2-[5-(5-methylthiophen-2-yl)-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl]acetate](/img/structure/B2727849.png)
![2,5-dichloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2727850.png)

![1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(2-methoxybenzyl)azetidine-3-carboxamide](/img/structure/B2727855.png)


![6-(Pyridin-4-yl)-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2727858.png)
![7-chloro-N-(3,4-diethoxyphenethyl)-3-(3-(trifluoromethyl)phenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2727861.png)
![N-[3-(2,2-Dimethylpropanoyl)phenyl]prop-2-enamide](/img/structure/B2727863.png)